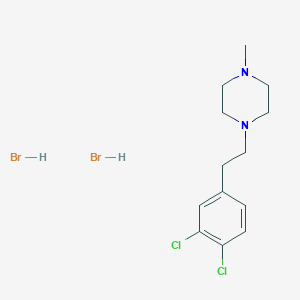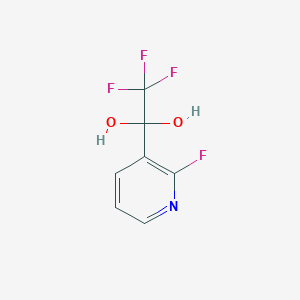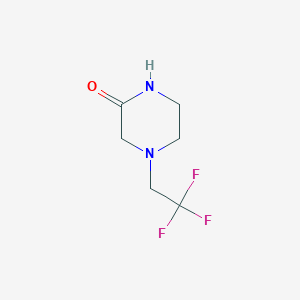
4-(2,2,2-Trifluoroethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroethyl)piperazin-2-one is a chemical compound with the molecular formula C6H9F3N2O. It is characterized by the presence of a trifluoroethyl group attached to a piperazin-2-one ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one typically involves the reaction of piperazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Advanced purification methods, including distillation and high-performance liquid chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoroethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazin-2-one derivatives.
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroethyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid (hydrochloride)
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 3-(2,2,2-Trifluoroethyl)piperazin-2-one
Uniqueness
4-(2,2,2-Trifluoroethyl)piperazin-2-one is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of lipophilicity and reactivity, making it suitable for specialized research and industrial applications .
Propiedades
Fórmula molecular |
C6H9F3N2O |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroethyl)piperazin-2-one |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)4-11-2-1-10-5(12)3-11/h1-4H2,(H,10,12) |
Clave InChI |
HFTRDEFTLFGKQB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


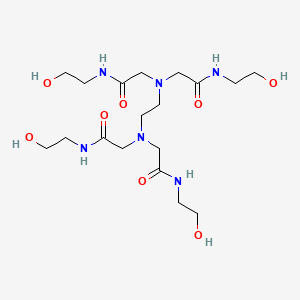


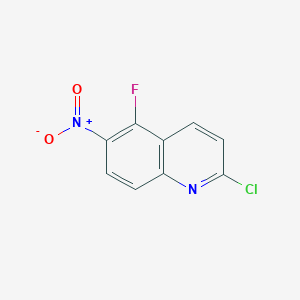
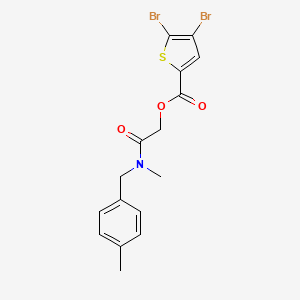

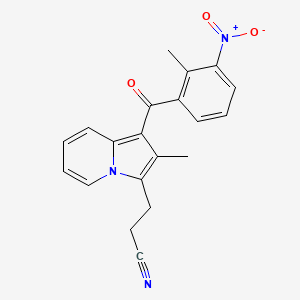
![Benzo[g]cinnoline](/img/structure/B12974435.png)


![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
